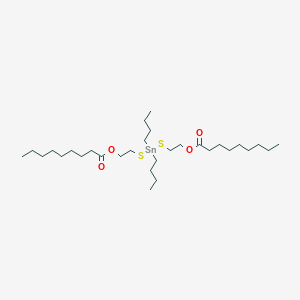
Cesium rubidium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium rubidium chloride is an inorganic compound composed of cesium, rubidium, and chlorine. It is a member of the alkali metal halides and is known for its unique properties and applications in various scientific fields. The compound is typically found in a crystalline form and is used in a variety of high-tech applications due to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cesium rubidium chloride can be synthesized through several methods, including the reaction of cesium chloride and rubidium chloride in an aqueous solution. The reaction typically involves dissolving the two salts in water, followed by evaporation to obtain the crystalline product. Another method involves the direct combination of cesium and rubidium metals with chlorine gas under controlled conditions to form the chloride salts.
Industrial Production Methods: Industrial production of this compound often involves the extraction of cesium and rubidium from natural sources such as mineral ores and brines. The extracted metals are then reacted with chlorine gas to produce the chloride salts. The process may include steps such as solvent extraction, ion exchange, and precipitation to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cesium rubidium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form elemental cesium and rubidium.
Substitution: The chloride ions can be substituted with other halide ions or anions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halide exchange reactions can be carried out using halogen gases or halide salts.
Major Products Formed:
Oxidation: Higher oxidation state compounds such as cesium oxide and rubidium oxide.
Reduction: Elemental cesium and rubidium.
Substitution: Other halide compounds such as cesium fluoride or rubidium bromide .
Applications De Recherche Scientifique
Cesium rubidium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological studies to investigate ion transport and membrane potential.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: Applied in the production of special glasses, ceramics, and as a catalyst in chemical processes
Mécanisme D'action
The mechanism of action of cesium rubidium chloride involves its interaction with cellular components and biochemical pathways. The compound can mimic the behavior of potassium ions in biological systems, participating in ion exchange processes and affecting cellular functions. It is known to influence the sodium-potassium ion exchange pumps in cell membranes, thereby altering membrane potential and cellular activity .
Comparaison Avec Des Composés Similaires
Cesium chloride: Similar in composition but lacks rubidium.
Rubidium chloride: Similar in composition but lacks cesium.
Potassium chloride: Another alkali metal chloride with similar properties but different reactivity.
Uniqueness: Cesium rubidium chloride is unique due to the combined properties of cesium and rubidium, which provide enhanced reactivity and stability compared to individual cesium or rubidium chlorides. This makes it particularly useful in specialized applications where both elements’ properties are advantageous .
Propriétés
IUPAC Name |
cesium;rubidium(1+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cs.Rb/h2*1H;;/q;;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGANVVAGMVHDBD-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Rb+].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CsRb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914779 |
Source


|
| Record name | Caesium rubidium chloride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95860-63-2 |
Source


|
| Record name | Caesium rubidium chloride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)


